1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
Description
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 7th position.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)4-8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H |
InChI Key |
SHQNELUFXOPSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to give nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form more saturated compounds.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines .
Scientific Research Applications
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological receptors.
Material Science: Employed in the development of novel materials with specific electronic properties.
Biological Research: Investigated for its potential effects on various biological pathways and receptors.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurological receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- 2,3-dihydro-1H-indene-1-methanamine and its derivatives
Uniqueness
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Biological Activity
1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride, also known as 7-fluoro-indan-2-yl-methylamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on existing literature, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClFN
- Molecular Weight : 201.66 g/mol
- CAS Number : 146737-65-7
Research indicates that 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride interacts with various neurotransmitter systems. It is hypothesized to act primarily as a selective antagonist for certain serotonin receptors, which may contribute to its potential therapeutic effects in treating mood disorders and anxiety.
Antidepressant Effects
Studies have shown that compounds similar to 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin levels in the brain.
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Preclinical studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Study 1: Antidepressant-Like Activity
A study published in Neuropharmacology evaluated the antidepressant-like effects of various indane derivatives, including 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting an antidepressant effect comparable to established SSRIs .
Study 2: Neuroprotection in Models of Oxidative Stress
Research conducted on the neuroprotective effects of the compound demonstrated that it significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
